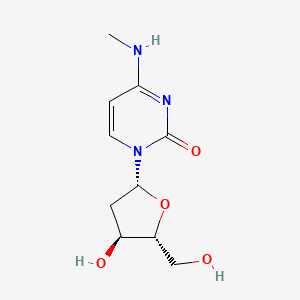

N(3)-Methyl-2'-deoxycytidine

描述

Context as a Modified Nucleoside in DNA

N(3)-Methyl-2'-deoxycytidine (m3dC) is a derivative of the naturally occurring nucleoside 2'-deoxycytidine. ontosight.ai It is characterized by the addition of a methyl group to the N3 position of the cytosine base. ontosight.ai This modification places it within the category of alkylated nucleosides. Unlike the well-known epigenetic mark 5-methylcytosine (B146107) (5mC), where methylation occurs at the C5 position of cytosine, methylation at the N3 position is not a result of enzymatic processes for gene regulation. ucl.ac.uk Instead, it primarily arises from chemical reactions with methylating agents. ucl.ac.ukgenelink.com

The addition of a methyl group at the N3 position alters the chemical properties of the cytosine base. ontosight.ai This structural change disrupts the Watson-Crick base pairing with guanine (B1146940), as the methyl group protrudes into the space required for hydrogen bonding. ucl.ac.uknih.gov This interference with standard base pairing is a key reason for its genotoxic effects. The formation of m3dC is more likely to occur in single-stranded DNA where the N3 position is more exposed compared to double-stranded DNA where it is protected by base pairing. nih.gov

Significance as an Endogenous DNA Lesion

This compound is recognized as an endogenous DNA lesion, meaning it can be formed by substances naturally present in the cell. nih.gov One of the primary endogenous sources of methylation is S-adenosylmethionine (SAM), the cell's main methyl group donor. nih.govwou.edu While SAM is crucial for enzymatic methylation reactions, it can also non-enzymatically methylate DNA at a slow rate, leading to the formation of lesions like m3dC. wou.edu Exogenous sources, such as certain environmental chemicals and alkylating agents used in chemotherapy, also contribute to the formation of m3dC. genelink.com

The presence of m3dC in the DNA template is highly cytotoxic and mutagenic. genelink.comnih.gov It acts as a block to DNA replication, stalling the progression of DNA polymerases. ucl.ac.ukacs.org If the lesion is not repaired, it can lead to mutations. Studies in Escherichia coli have shown that m3dC is highly mutagenic, inducing C to T and C to A transversions. genelink.comresearchgate.net The mutagenicity is significantly increased in cells with compromised DNA repair pathways. ucl.ac.uk

To counteract the detrimental effects of m3dC, cells have evolved specific repair mechanisms. The primary pathway for repairing m3dC is through direct reversal by AlkB family proteins. acs.orgresearchgate.net These enzymes are Fe(II)/α-ketoglutarate-dependent dioxygenases that oxidatively remove the methyl group from the N3 position of cytosine, restoring the original base. genelink.comacs.org In some organisms, another repair pathway known as base excision repair (BER) can also remove this lesion. nih.gov

Overview of Current Research Trajectories

Current research on this compound is multifaceted, focusing on its role in disease, its potential as a biomarker, and the intricate mechanisms of its repair.

One significant area of investigation is the link between m3dC and cancer. ucl.ac.uknih.gov Given that many chemotherapeutic agents are alkylating agents that induce lesions like m3dC, understanding its role in treatment efficacy and resistance is crucial. The repair enzymes for m3dC, particularly the human AlkB homologs (ALKBH2 and ALKBH3), are being studied for their involvement in resistance to chemotherapy. ucl.ac.uk Overexpression of these enzymes could lead to increased repair of DNA damage and thus resistance to treatment. ucl.ac.uk

Another major research trajectory is the use of m3dC as a biomarker. nih.govprobiologists.com The levels of m3dC and other DNA lesions in urine or tissue samples could potentially serve as indicators of exposure to DNA damaging agents or as markers for certain diseases, including cancer. nih.govfiu.edu The development of sensitive analytical techniques to accurately quantify these lesions is an active area of research. acs.org

Structure

3D Structure

属性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-11-8-2-3-13(10(16)12-8)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,14-15H,4-5H2,1H3,(H,11,12,16)/t6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYQNXJGNKQOQK-LKEWCRSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177423 | |

| Record name | N(3)-Methyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22882-02-6 | |

| Record name | N(3)-Methyl-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022882026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(3)-Methyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Generation of N 3 Methyl 2 Deoxycytidine

Endogenous Formation Pathways

The formation of N(3)-Methyl-2'-deoxycytidine within an organism, without external influence, is referred to as endogenous formation. These pathways involve the interaction of cellular components with DNA.

Alkylation at the N3-Position of Cytosine within Deoxyribonucleic Acid

The chemical structure of the cytosine base in DNA contains several nitrogen atoms that are susceptible to alkylation, a chemical reaction involving the transfer of an alkyl group. The N3-position of cytosine is one such site. In the context of double-stranded DNA, this position is involved in the Watson-Crick base pairing with guanine (B1146940) and is therefore largely protected from chemical attack. However, in single-stranded DNA, which occurs transiently during processes like replication and transcription, the N3-position is more exposed and becomes a target for alkylating agents. embopress.org

The N3 atom of cytosine is a nucleophilic center, making it reactive towards electrophilic compounds within the cell. embopress.org Erroneous, non-enzymatic methylation of DNA by cellular methyl donors can lead to the formation of N(3)-methylcytosine. nih.gov While this is a minor product compared to other methylation events in double-stranded DNA, its formation is more significant in single-stranded regions. embopress.org

Cellular Methylating Agent Exposure and N3-Methylation Events

The primary endogenous methylating agent within cells is S-adenosylmethionine (SAMe). SAMe is a crucial molecule involved in numerous biochemical pathways, where it donates its methyl group in enzymatic reactions. However, SAMe can also react non-enzymatically with DNA. nih.govembopress.org This spontaneous methylation can result in the formation of various DNA adducts, including 7-methylguanine, 3-methyladenine, and to a lesser extent, N(3)-methylcytosine. embopress.orgmdpi.com

The reaction between SAMe and the N3-position of cytosine is a slow process but represents a constant source of this DNA lesion. nih.gov Other cellular cofactors, such as N5-methyltetrahydrofolic acid, may also contribute to the pool of endogenous methylating agents. nih.gov The presence of these naturally occurring methyl donors means that a low level of N(3)-methylcytosine formation is an ongoing process in living cells.

Exogenous Induction of this compound Adducts

In addition to endogenous sources, exposure to external chemical agents and environmental factors can induce the formation of this compound.

Formation by Chemical Alkylating Agents (e.g., Methyl Methanesulfonate)

Methyl methanesulfonate (B1217627) (MMS) is a well-characterized monofunctional alkylating agent that is known to induce DNA damage. mdpi.com It operates through a bimolecular nucleophilic substitution (S(_N)2) mechanism, transferring its methyl group to nucleophilic sites within the DNA molecule. mdpi.comwikipedia.org While MMS preferentially methylates the N7 position of guanine and the N3 position of adenine, it also reacts with other sites, including the N3 position of cytosine. mdpi.compnas.org

The reaction of MMS with DNA leads to the formation of a variety of methylated bases. The relative abundance of these adducts depends on the specific reactivity of each nucleophilic site. N(3)-methylcytosine is considered a minor product of MMS-induced DNA alkylation in double-stranded DNA, constituting a small percentage of the total adducts formed. nih.gov

Table 1: Relative Abundance of DNA Adducts Formed by Methyl Methanesulfonate (MMS)

| DNA Adduct | Relative Abundance (%) |

| N7-methylguanine | ~80-85% |

| N3-methyladenine | ~10-12% |

| O6-methylguanine | ~0.3% |

| N3-methylcytosine | Minor Product |

| Other Adducts | <5% |

This table provides an approximate distribution of the major DNA adducts formed upon exposure to Methyl Methanesulfonate. The formation of N(3)-methylcytosine is less frequent compared to the methylation of purine (B94841) bases.

Environmental Carcinogen-DNA Interaction Mechanisms

Exposure to a wide range of environmental carcinogens can lead to the formation of DNA adducts, which is a critical step in the initiation of carcinogenesis. researchgate.net While direct evidence specifically linking many common environmental carcinogens to the formation of this compound is still an area of active research, the general mechanisms of carcinogen-DNA interaction provide a framework for understanding how such adducts could be formed.

Many environmental carcinogens, or their metabolic byproducts, are electrophilic and can react with nucleophilic sites in DNA, similar to the action of classic alkylating agents. For instance, components of tobacco smoke and diesel exhaust are known to cause a variety of DNA lesions. researchgate.net While the primary adducts from these complex mixtures are often bulky aromatic structures, the potential for the formation of smaller adducts like methylated bases exists, either through direct action of components in the mixture or through indirect mechanisms such as the induction of oxidative stress and inflammation, which can disrupt normal cellular methylation processes.

It is important to note that the cellular response to DNA damage, including the activity of various DNA repair pathways, will ultimately determine the steady-state level of any given adduct, including this compound. mdpi.com

Chemical Reactivity and Stability of N 3 Methyl 2 Deoxycytidine Within Dna

Enhanced Hydrolytic Deamination Kinetics

Alkylation at the N3 position of cytosine dramatically accelerates the rate of hydrolytic deamination, the process by which the amino group at the C4 position is replaced by a carbonyl group. nih.gov This enhanced reactivity transforms a relatively stable DNA base into a chemically labile lesion.

The hydrolytic deamination of cytosine residues in DNA can occur through two primary mechanisms: the attack of a hydroxide (B78521) ion on the neutral base or the attack of a water molecule on the N3-protonated form of the base. nih.gov For N(3)-Methyl-2'-deoxycytidine, the latter mechanism is predominant. The presence of the methyl group at the N3 position ensures the base is largely in a protonated, cationic state at physiological pH. nih.govcapes.gov.br

This permanent positive charge at N3 significantly increases the electrophilicity of the pyrimidine (B1678525) ring, particularly at the C4 carbon. This facilitates a nucleophilic attack by a water molecule at the C4 position, leading to the formation of a tetrahedral intermediate. The reaction concludes with the elimination of ammonia (B1221849) from this intermediate, resulting in the formation of the corresponding uracil (B121893) derivative, 3-methyl-2'-deoxyuridine. acs.org

The methylation at the N3 position leads to a profound increase in the rate of deamination. Studies have shown that this compound deaminates thousands of times faster than unmodified deoxycytidine under physiological conditions. nih.govnih.gov This acceleration is one of the most significant effects of cytosine alkylation on DNA stability.

The deamination of this compound has a half-life of 406 hours, which is approximately 4,000 times faster than the same reaction in the unmodified nucleoside. nih.gov This vast difference underscores the potent destabilizing effect of N3-methylation.

| Compound | Half-Life (t1/2) | Relative Rate Factor | Source |

|---|---|---|---|

| Deoxycytidine | ~1.62 x 106 hours (~185 years) | 1 | nih.gov |

| This compound | 406 hours | ~4000 | nih.gov |

The rate of hydrolytic deamination is directly linked to the protonation state of the cytosine base. For this compound, which serves as a model compound for protonated cytosine residues, the rate of deamination shows a linear dependence on the fraction of protonated molecules. nih.govcapes.gov.br Since the pKa of m3dC results in it being predominantly protonated at physiological pH, its deamination rate is constitutively high. nih.gov The protonation induced by N3-alkylation can accelerate the rate of deamination by up to several thousand-fold compared to the neutral base. nih.govcapes.gov.br

Glycosidic Bond Lability and Formation of Abasic Sites

In addition to deamination, the N3-methylation of deoxycytidine also destabilizes the N-glycosidic bond that links the base to the deoxyribose sugar. nih.gov Cleavage of this bond, known as depyrimidination or deglycosylation, results in the formation of an abasic (AP) site in the DNA strand, a highly mutagenic lesion. nih.gov

The mechanism of glycosidic bond cleavage is also driven by the protonation of the heterocyclic base. nih.gov In this compound, the fixed positive charge on the pyrimidine ring weakens the C1'-N1 glycosidic bond. This is because the protonated base becomes a much better leaving group. nih.gov The hydrolysis proceeds through the cleavage of this C-N bond, releasing the free base (3-methylcytosine) and generating an unstable oxocarbenium ion intermediate on the sugar backbone. nih.gov This intermediate is then rapidly hydrolyzed by water to form the stable abasic site. nih.gov

Within the context of this compound hydrolysis, two competing reactions occur: deamination at the C4 position and deglycosylation at the C1' position. nih.govnih.gov While both reactions are significantly accelerated compared to unmodified deoxycytidine, they proceed at different rates.

Research indicates that for the this compound nucleoside, the deamination reaction is the predominant pathway of decay. nih.gov The rate of deamination is approximately 20 times faster than the rate of deglycosylation. nih.gov

| Reaction Pathway | Half-Life (t1/2) | Predominance | Source |

|---|---|---|---|

| Deamination | 406 hours | Deamination is ~20x faster | nih.gov |

| Deglycosylation (Depyrimidination) | 7700 hours |

Biological Consequences and Impact of N 3 Methyl 2 Deoxycytidine

Mutagenic Properties and Spectrum

N(3)-Methyl-2'-deoxycytidine is recognized as a potent mutagenic lesion in DNA. genelink.comnih.gov Its formation disrupts the normal structure and function of the DNA molecule, leading to errors during DNA replication and repair processes.

The primary role of m3dC in DNA mutagenesis stems from its function as a blocking lesion. genelink.com When present in the DNA template, it can halt the progression of DNA polymerase, leading to incomplete replication. embopress.org If the cell attempts to bypass this lesion using specialized DNA polymerases, particularly during an SOS response, there is a high probability of incorporating an incorrect nucleotide opposite the m3dC. genelink.com Studies in Escherichia coli lacking the AlkB repair protein have demonstrated the significant mutagenic potential of this lesion. genelink.com In these repair-deficient bacteria, the mutagenicity of m3dC is approximately 30%, which escalates to 70% when SOS bypass enzymes are also expressed. genelink.com

The methylation at the N3 position of cytosine disrupts the standard Watson-Crick base pairing. The methyl group protrudes into the minor groove of the DNA double helix, physically impeding the correct pairing with guanine (B1146940) during DNA synthesis. embopress.org This structural hindrance is a primary cause of its mutagenic and cytotoxic effects.

When DNA polymerase encounters m3dC, the replication machinery may stall. Translesion synthesis (TLS) polymerases can be recruited to bypass the lesion, but these enzymes often have lower fidelity and are prone to inserting incorrect bases. Research has identified a specific spectrum of mutations resulting from the presence of m3dC. The predominant mutations are C→T transitions and C→A transversions. genelink.com

Table 1: Mutagenic Spectrum of this compound in AlkB-deficient E. coli

| Mutation Type | Frequency |

| C → T (Transition) | Major |

| C → A (Transversion) | Major |

| No Mutation | ~70% |

Data derived from studies in AlkB-deficient E. coli, where approximately 30% of lesions result in mutations. genelink.com

Effects on DNA Replication and Transcription

The presence of this compound in the genome has profound and disruptive effects on the fundamental processes of DNA replication and transcription.

This compound is a potent inhibitor of DNA replication. genelink.comembopress.org The methyl group at the N3 position acts as a steric block in the minor groove of the DNA helix, which physically obstructs the active site of DNA polymerases. embopress.org This blockage can lead to the stalling or collapse of the replication fork, which is a lethal event for the cell if not properly repaired. genelink.com The cytotoxic nature of m3dC is largely attributed to this potent inhibition of DNA synthesis. researchgate.net

By blocking the movement of polymerases along the DNA template, m3dC can interfere with transcription, thereby silencing gene expression. Any gene containing this lesion within its coding or regulatory sequence could be subject to transcriptional arrest.

Furthermore, unrepaired m3dC lesions significantly threaten genome stability. A stalled replication fork can lead to the formation of DNA double-strand breaks, which are among the most severe forms of DNA damage. oup.com If repaired incorrectly, these breaks can cause chromosomal rearrangements, deletions, or insertions, leading to a loss of genetic information and gross genomic instability. The high frequency of mutations generated during lesion bypass also contributes to genome instability by altering the genetic code. genelink.com

Cellular Cytotoxicity Induction

The formation of this compound in cellular DNA is a highly cytotoxic event. genelink.comnih.gov The primary mechanism of this toxicity is the effective blockage of DNA replication. genelink.comembopress.org Cells are unable to complete their cell cycle and proliferate if their DNA cannot be accurately and completely duplicated. The persistent stalling of replication forks can trigger programmed cell death pathways, such as apoptosis, as a response to overwhelming DNA damage. nih.gov

The toxicity of alkylating agents like MMS is, in significant part, due to the formation of lesions such as m3dC and N3-methyladenine. genelink.comresearchgate.net The cellular response to this type of damage involves complex DNA repair pathways. In many organisms, the AlkB family of proteins provides a direct reversal repair mechanism, removing the toxic methyl group through oxidative demethylation. genelink.com However, if the level of damage overwhelms the cell's repair capacity, the accumulation of unrepaired m3dC lesions leads to cell death. genelink.com

Mechanisms of Cytotoxicity through DNA Synthesis Inhibition

The cytotoxicity of this compound is intrinsically linked to its identity as a DNA lesion that obstructs the process of DNA replication. When present in a DNA template, m3dC acts as a formidable barrier to the progression of DNA polymerases, leading to the stalling of replication forks and the inhibition of DNA synthesis.

One of the primary mechanisms for this inhibition is direct steric hindrance. The addition of a methyl group at the N(3) position of the cytosine base causes it to protrude into the minor groove of the DNA double helix. embopress.org This structural alteration physically blocks the active site of DNA polymerases, preventing them from reading the template strand and incorporating the corresponding nucleotide into the nascent strand. embopress.orgnih.gov This action is characteristic of several N3-alkylated purines and pyrimidines, which are recognized as potent replication-blocking lesions. nih.gov The inability of polymerases to bypass this lesion leads to an abrupt halt in DNA synthesis.

Furthermore, the chemical instability of the glycosidic bond in m3dC contributes to its cytotoxicity. The protonation of the cytosine ring, which is modeled by N(3)-methylation, significantly accelerates the rates of depyrimidination. nih.gov This process results in the formation of an apurinic/apyrimidinic (AP) or abasic site—a location in the DNA that lacks a base. nih.gov Abasic sites are non-instructional and present a strong block to the progression of most DNA polymerases, further contributing to the inhibition of DNA synthesis. nih.gov If the cell is unable to repair these lesions efficiently before the replication fork arrives, it results in a cytotoxic outcome.

| Inhibitory Mechanism | Molecular Basis | Consequence for DNA Polymerase |

|---|---|---|

| Steric Hindrance | The N(3)-methyl group protrudes into the minor groove of the DNA helix. embopress.org | Physically obstructs the polymerase active site, preventing template reading and nucleotide incorporation. nih.gov |

| Formation of Abasic Sites | Increased chemical instability of the glycosidic bond leads to depyrimidination. nih.gov | Creates a non-coding lesion that stalls the progression of the replication fork. nih.gov |

Interplay with Cell Cycle Dynamics

The inhibition of DNA synthesis and the generation of DNA damage by this compound invariably trigger a complex cellular response that directly impacts cell cycle progression. Eukaryotic cells have evolved sophisticated surveillance systems, known as cell cycle checkpoints, to ensure the fidelity of DNA replication and to prevent the propagation of damaged genetic material. nih.gov The presence of m3dC and its byproducts, such as stalled replication forks and abasic sites, activates these checkpoints.

When a DNA polymerase encounters a replication-blocking lesion like m3dC, the replication fork stalls, a condition known as replication stress. mdpi.com This event initiates a signaling cascade, primarily orchestrated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. mdpi.com ATR activation at the site of the stalled fork leads to the phosphorylation of a cascade of downstream proteins, including the checkpoint kinase CHK1, which in turn coordinates the cellular response. mdpi.com

The primary consequence of this checkpoint activation is a transient arrest of the cell cycle. nih.gov This delay provides the cell with an opportunity to repair the DNA damage before resuming replication. The blockage of DNA synthesis typically leads to an arrest in the S phase of the cell cycle, where DNA replication occurs. mdpi.comnih.gov This intra-S phase checkpoint prevents the firing of new replication origins and helps to stabilize the stalled replication forks. mdpi.com

Should the damage persist or be detected later, cells can also arrest at the G2/M checkpoint. nih.gov This checkpoint prevents cells with damaged or incompletely replicated DNA from entering mitosis, thereby avoiding the catastrophic consequences of segregating aberrant chromosomes. nih.gov The activation of these checkpoints is a critical defense mechanism; however, if the DNA damage is too extensive to be repaired, the sustained cell cycle arrest can trigger programmed cell death, or apoptosis, which is the ultimate source of the compound's cytotoxicity.

| Cellular Event | Trigger | Key Signaling Molecule | Resulting Cell Cycle Phase Arrest |

|---|---|---|---|

| Replication Fork Stalling | Encountering m3dC or abasic sites in the DNA template. embopress.orgnih.gov | ATR Kinase mdpi.com | S Phase mdpi.comnih.gov |

| Incomplete DNA Replication | Persistent replication blocks and DNA damage. nih.gov | ATR/ATM Kinases mdpi.com | G2/M Phase nih.gov |

Cellular Repair and Tolerance Mechanisms for N 3 Methyl 2 Deoxycytidine Lesions

Base Excision Repair (BER) Pathway

The Base Excision Repair (BER) pathway is a crucial cellular defense mechanism that repairs damaged DNA by removing small, non-helix-distorting base lesions. wikipedia.org This process is essential for correcting damage from alkylation, oxidation, and deamination. nih.gov BER is initiated by a DNA glycosylase that recognizes and removes the damaged base. wikipedia.org This action creates an apurinic/apyrimidinic (AP) site, which is then further processed to restore the original DNA sequence. wikipedia.org

The initial and most critical step in the BER pathway is the recognition and removal of the damaged base by a specialized group of enzymes known as DNA glycosylases. nih.gov For N3-methylcytosine lesions, several DNA glycosylases have been identified with the ability to cleave the N-glycosidic bond between the methylated base and the deoxyribose sugar, thereby excising the damaged base. nih.gov

One of the key enzymes involved is alkylpurine-DNA-N-glycosylase (also known as methylpurine-DNA glycosylase or MPG). nih.gov While its name suggests a preference for purines, it has been shown to efficiently excise N3-methylcytosine. nih.gov In addition to dedicated DNA glycosylases, other proteins with repair functions can also recognize and process N3-methylcytosine. The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, including human homologs ALKBH2 and ALKBH3, can directly reverse the methylation damage through oxidative demethylation. mdpi.commdpi.comnih.gov This process oxidizes the methyl group, leading to its removal and the restoration of the normal cytosine base. mdpi.com

Research has demonstrated the activity of various DNA glycosylases on N3-methylcytosine, as detailed in the table below.

Table 1: DNA Glycosylases and Repair Proteins Acting on N(3)-Methyl-2'-deoxycytidine

| Enzyme/Protein Family | Organism/System | Repair Mechanism | Key Findings |

|---|---|---|---|

| AlkB Homologs (ALKBH2, ALKBH3) | Human | Oxidative Demethylation | ALKBH3 shows higher efficiency in repairing N3-methylcytosine compared to N1-methyladenine. mdpi.com |

| AlkB | E. coli | Oxidative Demethylation | Acts effectively on both N1-methyladenine and N3-methylcytosine. mdpi.com |

| AfAlkA | Archaeoglobus fulgidus | Base Excision | Demonstrates robust excision of N3-methylcytosine, suggesting a primary role for BER in this archaeon. nih.gov |

| Methylpurine-DNA Glycosylase (MPG) | Mammalian | Base Excision | Recognizes and excises a range of alkylated bases, including N3-methylguanine and N3-methylcytosine. nih.gov |

Following the excision of N3-methylcytosine by a DNA glycosylase, an apurinic/apyrimidinic (AP) site, also known as an abasic site, is created in the DNA strand. wikipedia.org This intermediate is then processed by the subsequent steps of the BER pathway to complete the repair.

The primary enzyme responsible for processing the AP site is AP endonuclease 1 (APE1). nih.gov APE1 cleaves the phosphodiester backbone immediately 5' to the AP site, generating a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) end. nih.gov This incision creates a single-nucleotide gap with specific chemical termini that are substrates for the next enzymes in the pathway.

The repair process can then proceed via one of two sub-pathways:

Short-patch BER: This is the predominant pathway in mammalian cells. nih.gov DNA polymerase β (Pol β) is recruited to the site. Pol β exhibits two distinct activities: it first inserts the correct nucleotide (in this case, a cytosine) opposite the corresponding guanine (B1146940) in the complementary strand. nih.gov Subsequently, its dRP-lyase activity removes the 5'-dRP remnant left by APE1. nih.gov

Long-patch BER: This pathway is utilized for certain types of AP sites or when short-patch BER is compromised. nih.gov It involves the synthesis of a longer stretch of DNA (2-10 nucleotides) by polymerases such as Pol δ or Pol ε, in conjunction with the processivity factor PCNA. wikipedia.org This synthesis displaces the downstream DNA segment containing the 5'-dRP, creating a "flap" structure. nih.gov This flap is then removed by flap endonuclease 1 (FEN1). nih.gov

The final step in both sub-pathways is the sealing of the remaining nick in the phosphodiester backbone. nih.gov This is accomplished by DNA ligase, which catalyzes the formation of a phosphodiester bond, thereby restoring the integrity of the DNA strand. youtube.com In short-patch BER, the XRCC1/Ligase IIIα complex is typically involved, whereas DNA ligase I is primarily responsible for sealing the nick in long-patch BER. nih.gov

Table 2: Key Enzymes in the Downstream BER Pathway

| Step | Enzyme(s) | Function |

|---|---|---|

| AP Site Incision | AP Endonuclease 1 (APE1) | Cleaves the phosphodiester backbone 5' to the abasic site. nih.gov |

Compound Reference Table

| Compound Name | Abbreviation |

|---|---|

| This compound | N3-mdC |

| N1-methyladenine | N1-mA |

| N3-methylguanine | N3-mG |

Analytical Methodologies for N 3 Methyl 2 Deoxycytidine

Chromatographic Separation Techniques for Modified Nucleosides

Effective separation of N(3)-Methyl-2'-deoxycytidine from a complex matrix of other canonical and modified nucleosides is the foundational step for its accurate analysis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of this process.

High-Performance Liquid Chromatography (HPLC) for Nucleoside Analysis

High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for the separation and quantification of modified nucleosides from enzymatic digests of DNA. acs.orgsemanticscholar.orgnih.govbibliotekanauki.pl Reversed-phase HPLC (RP-HPLC) is the most common modality used, typically employing a C18 stationary phase column. semanticscholar.orgresearchgate.net This setup effectively separates nucleosides based on their hydrophobicity.

The mobile phase composition, its pH, and the gradient program are critical parameters that are optimized to achieve resolution between structurally similar nucleosides. semanticscholar.orgresearchgate.net For instance, mobile phases often consist of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as methanol (B129727) or acetonitrile. researchgate.net Detection is commonly performed using ultraviolet (UV) absorbance, as the aromatic nature of nucleosides provides a characteristic spectral signature. acs.org For enhanced sensitivity and specificity, HPLC can be coupled with fluorescence detection, which may require a derivatization step to convert the target nucleoside into a fluorescent compound. semanticscholar.orgnih.govbibliotekanauki.pl

Table 1: Representative HPLC Conditions for Modified Nucleoside Analysis

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Column | Luna C18 (150 x 4.6 mm, 5 µm) | Atlantis C18 (150 x 3.0 mm, 5 µm) | researchgate.net, semanticscholar.org |

| Mobile Phase A | 50 mM Phosphate Buffer (pH 4.0) | Deionized Water | researchgate.net, semanticscholar.org |

| Mobile Phase B | Methanol | Acetonitrile | researchgate.net, semanticscholar.org |

| Detection | UV (254 nm) | Fluorescence (after derivatization) | researchgate.net, bibliotekanauki.pl |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) in DNA Adductomics

Ultra-Performance Liquid Chromatography (UPLC), and the similar Ultra-High-Performance Liquid Chromatography (UHPLC), represent a significant advancement over traditional HPLC for the analysis of DNA adducts. acs.org This technology utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures. The result is a dramatic improvement in resolution, sensitivity, and speed of analysis. acs.org A complete separation of a complex mixture of modified nucleosides can often be achieved in under 15 minutes. springernature.com

These advantages make UPLC particularly well-suited for DNA adductomics, a field that aims to comprehensively profile all DNA modifications within a genome. chemrxiv.org The enhanced peak capacity and sensitivity of UPLC systems are crucial for resolving and detecting the low-abundance adducts, such as N3-Me-dC, present in biological DNA samples. The coupling of UPLC with mass spectrometry (UPLC-MS) provides a powerful platform for both targeted and untargeted adduct analysis. acs.orgchemrxiv.org

Table 2: Typical UPLC System Parameters for DNA Adduct Analysis

| Parameter | Condition Example | Reference |

|---|---|---|

| Column | Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) | acs.org |

| Mobile Phase A | Water with 0.25% Acetic Acid & 0.25% Formic Acid | acs.org |

| Mobile Phase B | Acetonitrile with 0.25% Acetic Acid & 0.25% Formic Acid | acs.org |

| Flow Rate | 0.35 mL/min | acs.org |

| Run Time | ~12 minutes | acs.org |

| Detection | Tandem Mass Spectrometry (MS/MS) | acs.org |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is the definitive tool for the characterization and quantification of modified nucleosides due to its unparalleled sensitivity and specificity. When coupled with liquid chromatography, it allows for the confident identification of this compound even at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Modified Nucleoside Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the targeted quantification of known DNA adducts. nih.gov This technique operates by selecting a specific precursor ion (the protonated molecule of N3-Me-dC, [M+H]⁺) in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces chemical noise, leading to very low limits of detection. plos.orgfabad.org.tr

A characteristic fragmentation pathway for deoxynucleosides is the neutral loss of the 2'-deoxyribose sugar moiety (116 Da). Therefore, a common MRM transition for N3-Me-dC would involve monitoring the transition from its precursor ion to the protonated methylcytosine base. plos.org

Table 3: Illustrative MRM Transitions for Methylated Nucleosides

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| 5-methyl-2'-deoxycytidine (5mdC) | 242.1 | 126.1 | plos.org |

| N6-methyladenosine (m6A) | 282.1 | 150.1 | plos.org |

| O-methylguanosine | 298.0 | 152.0 | researchgate.net |

| 7-methylguanosine | 298.0 | 166.0 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantitative Analysis

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of less than 5 parts per million, ppm). nih.goveuropa.eu This capability is invaluable in the field of DNA adductomics for both targeted and untargeted analyses. acs.org

The exact mass measurement allows for the determination of the elemental composition of an ion, which greatly increases the confidence in the identification of a compound. europa.eubioanalysis-zone.com For this compound, HRMS can confirm its identity by matching the experimentally measured mass to its calculated theoretical exact mass. In untargeted studies, HRMS can help identify novel or unexpected DNA adducts by providing their molecular formulas. acs.org Furthermore, HRMS instruments can perform multiple stages of fragmentation (MSⁿ), which yields rich structural information to precisely characterize the modification and its position on the nucleoside. nih.govacs.org

Table 4: Principle of High-Resolution Mass Spectrometry for Compound Identification

| Parameter | Value | Significance |

|---|---|---|

| Compound Formula (N3-Me-dC) | C₁₀H₁₅N₃O₄ | Defines the elemental makeup. |

| Theoretical Exact Mass [M+H]⁺ | 242.11353 | Calculated based on the most abundant isotopes of C, H, N, and O. |

| Hypothetical Measured Mass | 242.11331 | Experimentally determined value from an HRMS instrument. |

| Mass Error | -0.91 ppm | The small deviation between theoretical and measured mass confirms the elemental composition with high confidence. |

Isotope-Dilution Mass Spectrometry for Absolute Quantification

Isotope-Dilution Mass Spectrometry (IDMS) is the premier method for achieving accurate and precise absolute quantification of molecules in complex biological matrices. nih.govacs.org The principle of IDMS involves adding a known amount of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) internal standard of the analyte—in this case, this compound—to the sample at the earliest stage of preparation. springernature.comacs.org

This "spiked" internal standard is chemically identical to the endogenous analyte but has a higher mass. It co-elutes with the target analyte during chromatography and is detected simultaneously by the mass spectrometer. Because the labeled standard experiences the exact same sample preparation losses and ionization suppression/enhancement effects as the unlabeled analyte, the ratio of the MS signal of the endogenous analyte to that of the known amount of added standard allows for a highly accurate calculation of the absolute concentration of the analyte, independent of sample recovery. springernature.comacs.org This approach corrects for variations in sample workup and matrix effects, making it the gold standard for quantitative bioanalysis. acs.org

Radiolabeling Techniques for DNA Lesion Detection (e.g., 32P-Postlabeling)researchgate.net

Radiolabeling techniques, particularly the 32P-postlabeling assay, represent an ultrasensitive approach for the detection and quantification of DNA adducts, including methylated nucleosides like this compound. springernature.comnih.gov This method is renowned for its ability to detect DNA lesions at extremely low frequencies, as low as one adduct in 10^9 to 10^10 normal nucleotides, making it suitable for analyzing damage from environmental exposures or physiological processes. nih.govnih.gov The assay's high sensitivity is achieved by introducing a radioactive phosphorus-32 (B80044) (32P) label into the DNA fragments after the DNA has been isolated and digested, which allows for the detection of minute quantities of modified nucleotides. springernature.com

The general procedure for the 32P-postlabeling assay involves four principal steps: springernature.comnih.gov

Enzymatic Digestion: The DNA sample is enzymatically hydrolyzed into its constituent deoxynucleoside 3'-monophosphates. springernature.com

Adduct Enrichment: The modified nucleotides (adducts) are often enriched to increase the sensitivity of the assay. springernature.com

Radiolabeling: The 5'-hydroxyl group of the nucleoside 3'-monophosphates is radiolabeled by T4 polynucleotide kinase, which catalyzes the transfer of a 32P-phosphate group from [γ-32P]ATP. nih.govnih.gov

Chromatographic Separation and Quantification: The resulting 32P-labeled adducts are separated from the normal, unlabeled nucleotides using techniques like multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). springernature.comresearchgate.net The amount of adduct is then quantified by measuring the radioactive decay. springernature.comnih.gov

Research Findings

Research has demonstrated the utility of 32P-postlabeling for analyzing various DNA modifications. While direct studies on this compound using this method are specific, extensive research on analogous modified bases highlights the technique's capabilities. For instance, a 32P-postlabeling method was developed to detect and quantify etheno adducts, which are structurally related to simple alkylated adducts. acs.org

In one study, the formation of 3,N4-etheno-5-methyl-2′-deoxycytidine (ε5mdC), a lesion formed from lipid peroxidation products, was investigated. acs.org The study found that methylation at the C5 position of deoxycytidine increases the nucleophilicity at the N3 position, enhancing the frequency of adduct formation compared to non-methylated deoxycytidine. acs.org Using the 32P-postlabeling technique, researchers quantified the levels of etheno adducts in calf thymus DNA after exposure to chloroacetaldehyde (B151913) (CAA), an adduct-forming agent. acs.org The results showed that the level of ε5mdC was significantly higher than that of the corresponding non-methylated etheno-deoxycytidine (εdC), confirming that the 5-methyl group promotes adduct formation at the N3 position. acs.org

The data below, derived from this research, illustrates the quantitative power of the 32P-postlabeling assay in distinguishing between different DNA adducts. acs.org

Table 1: Levels of Etheno-Nucleoside Adducts in Calf Thymus DNA Determined by 32P-Postlabeling Assay

This table shows the number of adducts per 10⁹ parent nucleosides after treatment with chloroacetaldehyde (CAA).

| Treatment Group | ε5mdC (per 10⁹ 5mdC) | εdC (per 10⁹ dC) | εdA (per 10⁹ dA) |

| Control (Untreated) | 1,020 | 300 | 230 |

| 2 mM CAA | 12,000 | 1,800 | 2,000 |

| 20 mM CAA | 78,000 | 11,000 | 21,000 |

This assay has a broad range of applications, including monitoring human exposure to carcinogens, assessing the genotoxicity of chemicals and complex mixtures, and studying DNA repair mechanisms. nih.gov Its ability to work with microgram quantities of DNA makes it a valuable tool in molecular toxicology and cancer research. springernature.comdtic.mil

Future Directions in N 3 Methyl 2 Deoxycytidine Research

Elucidating the Full Biological Spectrum of N3-Methylcytosine Lesions

N(3)-methylcytosine (3mC) is a DNA lesion primarily formed by SN2 alkylating agents, such as methyl methanesulfonate (B1217627) (MMS) and naturally occurring methyl halides, particularly in single-stranded DNA. oup.com While considered a "minor" methylation lesion compared to others like O6-methylguanine, its biological consequences are significant. researchgate.netucl.ac.uk The presence of a methyl group at the N3-position of cytosine disrupts the Watson-Crick base pairing, leading to toxicity and mutagenicity. nih.govacs.orgsemanticscholar.org

The primary toxic effect of N3-methylcytosine is its ability to block DNA replication. nih.govaimspress.com The methyl group protrudes into the minor groove of the DNA helix, physically impeding the progression of replicative DNA polymerases. nih.gov This can lead to stalled replication forks, the formation of double-strand breaks, and ultimately, cell death. nih.gov

In terms of mutagenicity, unrepaired N3-methylcytosine can lead to C→T and C→A transversions. aimspress.com This is thought to occur through the action of translesion synthesis (TLS) DNA polymerases that bypass the lesion, albeit with a higher error rate. aimspress.com The fidelity of the polymerase involved plays a crucial role; high-fidelity polymerases tend to be halted by the lesion, while lower-fidelity polymerases are more likely to misincorporate a base opposite it. ucl.ac.uk

The cellular repair of N3-methylcytosine is primarily carried out by the AlkB family of proteins, specifically ALKBH2 and ALKBH3 in mammals, through a process of oxidative demethylation. researchgate.netnih.gov These enzymes directly reverse the damage by removing the methyl group. nih.gov In some organisms, another pathway involving base excision repair (BER) exists, where a DNA glycosylase, such as AlkA in E. coli or AfAlkA in Archaeoglobus fulgidus, excises the damaged base. nih.govcore.ac.uk

The biological impact of N3-methylcytosine is summarized in the table below:

| Biological Consequence | Mechanism | Key Proteins Involved | References |

| Cytotoxicity | Blocks DNA replication by sterically hindering DNA polymerase progression. | DNA Polymerases | nih.govaimspress.com |

| Mutagenicity | Can cause C→T and C→A transversions during translesion synthesis. | Translesion Synthesis (TLS) Polymerases | ucl.ac.ukaimspress.com |

| DNA Repair | Direct reversal of methylation by oxidative demethylation or base excision repair. | ALKBH2, ALKBH3, AlkA, AfAlkA | researchgate.netnih.govnih.govcore.ac.uk |

Development of Advanced Analytical Strategies for Comprehensive Quantification

Accurate and sensitive quantification of N(3)-methyl-2'-deoxycytidine (N3-mdC) is crucial for understanding its biological roles and dynamics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of DNA adducts, including N3-mdC. shimadzu-webapp.euchemrxiv.org This technique offers high specificity and sensitivity, allowing for the detection of low levels of modified nucleosides in biological samples. shimadzu-webapp.eunih.gov

Several advancements in LC-MS/MS methodology have improved the quantification of N3-mdC and other DNA modifications. The use of ultra-high-performance liquid chromatography (UHPLC) provides faster separation times and better resolution of nucleosides. chemrxiv.orgtandfonline.com Online solid-phase extraction (SPE) can be coupled with LC-MS/MS to pre-concentrate the sample and remove interfering substances, thereby increasing the detection sensitivity. nih.gov Isotope dilution is a common strategy where stable isotope-labeled internal standards are used to ensure accurate quantification. nih.gov

High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which aids in the confident identification of DNA adducts. chemrxiv.org Untargeted DNA adductomics approaches using HRMS are being developed to provide a comprehensive profile of all DNA adducts in a sample, including previously unknown modifications. chemrxiv.org

Beyond mass spectrometry, other techniques have been explored. The 32P-postlabeling assay is a highly sensitive method capable of detecting very low levels of DNA adducts, although it is less specific than LC-MS/MS. nih.gov More recently, methods based on the conversion of the modified nucleoside into a fluorescent derivative followed by HPLC analysis have been developed. nih.govsemanticscholar.org

A comparison of different analytical strategies is presented below:

| Analytical Strategy | Principle | Advantages | Disadvantages | References |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. | High specificity and sensitivity, allows for absolute quantification. | Requires specialized equipment. | shimadzu-webapp.euchemrxiv.orgnih.gov |

| UHPLC-HRMS | Utilizes ultra-high-pressure liquid chromatography with high-resolution mass spectrometry. | Fast analysis, high mass accuracy for confident identification, suitable for untargeted analysis. | High initial instrument cost. | chemrxiv.orgtandfonline.com |

| 32P-Postlabeling | Radioactive labeling of adducted nucleotides followed by chromatographic separation. | Extremely high sensitivity. | Less specific, use of radioactivity. | nih.gov |

| Fluorescence Derivatization with HPLC | Chemical conversion of the nucleoside to a fluorescent product for HPLC detection. | Increased sensitivity for HPLC with fluorescence detection. | Requires a specific chemical derivatization step. | nih.govsemanticscholar.org |

Characterization of this compound Dynamics in Specific Cellular and Tissue Models

Studying the dynamics of this compound (N3-mdC) in different cellular and tissue contexts is essential for understanding its pathological and physiological roles. Various cell and tissue models are employed to investigate the formation, repair, and biological effects of this DNA lesion.

HeLa cells, a human cervical cancer cell line, are a widely used model for studying DNA damage and repair due to their robustness and well-characterized genome. researchgate.netnih.gov They have been utilized to investigate the effects of alkylating agents and the cellular response to the resulting DNA lesions, including N3-mdC. nih.gov Glioblastoma cell lines have also been instrumental in studying the role of DNA repair enzymes, such as alkyladenine DNA glycosylase (AAG), in the response to alkylation damage. pnas.org The use of haploid cell lines, such as HAP1, offers a unique advantage for studying genetic interactions between DNA repair pathways. biorxiv.org

In addition to cancer cell lines, researchers have used mouse models to study the in vivo effects of alkylation damage. pnas.org For instance, studies on mice deficient in specific DNA repair enzymes have provided valuable insights into the roles of these proteins in protecting against the toxic effects of alkylating agents. pnas.org

Recent research has also focused on the presence and dynamics of N3-methylcytidine (m3C) in RNA, particularly in mitochondrial mRNA (mt-mRNA). oup.combiorxiv.org Studies have shown that m3C is present in the poly(A) RNA of human cells and mouse tissues. oup.comnih.gov Knockout of specific methyltransferases, such as METTL8, has been shown to reduce m3C levels in mRNA, indicating their role as "writer" enzymes. nih.govresearchgate.net Conversely, ALKBH1 has been identified as an "eraser" enzyme that can demethylate m3C in mRNA. researchgate.net The dysregulation of m3C levels in mRNA has been implicated in diseases like hepatocellular carcinoma. researchgate.net

The table below summarizes some of the models used in N3-mdC research:

| Model System | Research Focus | Key Findings | References |

| HeLa Cells | General DNA damage and repair studies. | Used to study the formation and repair of various DNA lesions, including those induced by one-electron oxidation. | researchgate.netnih.gov |

| Glioblastoma Cell Lines | Role of specific DNA repair enzymes in alkylation damage response. | AAG is necessary for the unfolded protein response induced by alkylating agents. | pnas.org |

| HAP1 Haploid Cells | Genetic interactions between DNA repair pathways. | HELLS-deficient cells show sensitivity to DNA alkylating agents. | biorxiv.org |

| Mouse Models | In vivo effects of alkylation damage and repair. | AAG-deficient mice show a reduced response to alkylation-induced endoplasmic reticulum stress. | pnas.org |

| HEK293T Cells | Dynamics of m3C in RNA. | METTL8 is a methyltransferase for m3C in mRNA, and ALKBH1 is a demethylase. | nih.govresearchgate.net |

Exploration of Therapeutic Implications through DNA Synthesis Inhibition Mechanisms

The cytotoxic nature of this compound (N3-mdC), stemming from its ability to block DNA synthesis, presents potential therapeutic avenues, particularly in cancer treatment. nih.govaimspress.com Since cancer cells often have compromised DNA repair pathways, they may be more susceptible to the toxic effects of DNA lesions like N3-mdC. ucl.ac.uk

The enzymes responsible for repairing N3-mdC, namely the ALKBH family of proteins, are emerging as potential therapeutic targets. aimspress.comnih.gov Inhibiting these repair enzymes could potentiate the effects of alkylating chemotherapeutic agents, which induce the formation of N3-mdC and other cytotoxic lesions. ucl.ac.uk The expression levels of ALKBH2 and ALKBH3 have been linked to resistance to chemotherapy in several types of cancer, including glioblastoma, non-small cell lung cancer, bladder, and prostate cancer. ucl.ac.uk Therefore, N3-mdC levels could potentially serve as a biomarker for the activity of these repair enzymes. ucl.ac.uk

Furthermore, the interplay between different DNA repair pathways offers opportunities for synthetic lethality approaches. For example, cells deficient in base excision repair (BER) show increased sensitivity to alkylating agents, which can be exploited for therapeutic benefit. nih.gov Overexpression of certain BER enzymes, like alkyladenine glycosylase (AAG), can paradoxically increase sensitivity to alkylating agents by creating an imbalance in the repair process. nih.gov

The role of m3C in RNA modification is also being explored for its therapeutic implications. RNA modifications are increasingly recognized as key regulators in cancer and are becoming attractive therapeutic targets. frontiersin.orgfrontiersin.orgresearchgate.net The dysregulation of m3C in mRNA, as seen in hepatocellular carcinoma, suggests that targeting the enzymes that add or remove this modification could be a viable therapeutic strategy. researchgate.netfrontiersin.org

Potential therapeutic strategies related to N3-mdC are outlined below:

| Therapeutic Strategy | Mechanism of Action | Potential Target | References |

| Inhibition of DNA Repair | Potentiate the cytotoxic effects of alkylating agents by preventing the repair of N3-mdC lesions. | ALKBH2, ALKBH3 | ucl.ac.ukaimspress.comnih.gov |

| Synthetic Lethality | Exploit deficiencies in DNA repair pathways in cancer cells to enhance the toxicity of DNA damaging agents. | Components of the Base Excision Repair (BER) pathway. | nih.gov |

| Targeting RNA Modification | Modulate the levels of m3C in mRNA to influence cancer-related pathways. | METTL8 (writer), ALKBH1 (eraser) | researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net |

常见问题

Basic Research Questions

Q. What methodologies are available for detecting and quantifying N(3)-methyl-2'-deoxycytidine in genomic DNA?

- Answer : Two primary methods are widely used:

- ELISA-based detection : Competitive enzyme immunoassays, such as the Global DNA Methylation ELISA Kit, enable rapid quantification of methylated deoxycytidine derivatives. However, this method may cross-react with structurally similar modifications like 5-methyl-2'-deoxycytidine (5mC), requiring validation via orthogonal techniques .

- Liquid chromatography/mass spectrometry (LC/MS) : LC/MS with stable isotope-labeled internal standards (e.g., [15N3]-2'-deoxycytidine) provides high specificity and sensitivity. Isocratic elution with ammonium acetate/methanol/water and MRM transitions (e.g., m/z 242.1→126.1) ensures accurate quantification .

Q. How is this compound synthesized for experimental use?

- Answer : Synthesis typically involves phosphoramidite chemistry or enzymatic modification of 2'-deoxycytidine. For example, alkylation at the N3 position can be achieved using methylating agents under controlled pH conditions. Modified nucleosides like N4-dodecyl-5-methyl-2'-deoxycytidine (analogs) are synthesized via methods adapted from prior studies on alkylated cytidine derivatives .

Q. What role does this compound play in epigenetic regulation studies?

- Answer : As a methylation analog, it serves as a stable epigenetic marker to study DNA repair, replication, and demethylation pathways. Unlike 5mC, which is enzymatically oxidized by TET proteins (e.g., TET1) to 5-hydroxymethylcytosine (5hmC), N3-methylation may resist oxidation, making it useful for probing methylation dynamics in vitro and in vivo .

Advanced Research Questions

Q. How can this compound be incorporated into PCR amplification of GC-rich DNA regions?

- Answer : Substituting dCTP with N4-methyl-dCTP (a related analog) reduces DNA duplex stability, lowering the melting temperature (Tm). Optimize annealing temperatures and extension times to mitigate premature termination. Note that excessive substitution (>50%) may inhibit polymerase activity, necessitating titration experiments .

Q. What are the limitations of using bacterial models to study this compound in DNA?

- Answer : Many bacterial systems (e.g., Geobacillus kaustophilus) lack endogenous N3- or N4-methylcytidine modifications, limiting their utility for studying methylation-dependent processes like restriction-modification systems. Engineered strains or eukaryotic models (e.g., mammalian cell lines) are preferred for functional studies .

Q. How do cross-reactivity issues arise in methylated cytidine detection, and how can they be resolved?

- Answer : Antibody-based assays (e.g., ELISA) may fail to distinguish N3-methyl-2'-deoxycytidine from 5mC or 5hmC due to structural similarity. Resolution strategies include:

- Immunoassay validation : Use synthetic standards and spike-in controls.

- Orthogonal validation : Confirm results via LC/MS or bisulfite sequencing, which differentiate methylation sites .

Q. What enzymatic pathways interact with this compound in mammalian systems?

- Answer : While TET enzymes primarily oxidize 5mC to 5hmC, their activity on N3-methylated cytosines remains unclear. In vitro assays with recombinant TET1 and mass spectrometry can test oxidation potential. Concurrently, DNA glycosylases (e.g., TDG) may excise N3-methylated bases, requiring repair pathway analysis .

Q. How can isotopic labeling improve quantification of this compound in complex biological samples?

- Answer : Stable isotopes (e.g., [15N3]-2'-deoxycytidine) serve as internal standards in LC/MS workflows, correcting for matrix effects and ionization efficiency variations. Hydrolyzed DNA samples spiked with isotopically labeled analogs enable precise calibration curves and limit detection to <0.25 ng/µL .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。